Ganschisandrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H28O5 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22-/m0/s1 |
InChI Key |
JLJAVUZBHSLLJL-RZMCSOMXSA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Isolation, Purification, and Structural Elucidation of Ganschisandrin
Extraction Methodologies from Plant Biomass
The initial step in obtaining Ganschisandrin is its extraction from plant sources. This compound has been found in the stems of Schisandra henryi and also in Piper kadsura. researchgate.netresearchgate.netmdpi.com Various methods can be employed for the extraction of lignans (B1203133) from plant materials, often involving the use of solvents. For instance, methods for extracting related lignans from Schisandra chinensis have utilized 80% or 85% ethanol (B145695) with refluxing or soaking and stirring at elevated temperatures. google.com These methods typically involve grinding the plant material and then extracting the compounds into a solvent, followed by concentration of the extract. google.comlexogen.comcd-genomics.com The efficiency of extraction can be influenced by factors such as the solvent type, temperature, and extraction time.
Advanced Chromatographic Separation Techniques
Following the initial extraction, advanced chromatographic techniques are essential for separating this compound from other compounds present in the crude extract and for achieving high purity, especially considering the presence of stereoisomers. researchgate.netwikipedia.org
Supercritical Fluid Chromatography (SFC) for Diastereoisomer Separation
Supercritical Fluid Chromatography (SFC) is a powerful technique used for the separation and purification of various compounds, including those that are low to moderate molecular weight and thermally labile. wikipedia.orgmdpi.com SFC utilizes a supercritical fluid, commonly carbon dioxide, as the mobile phase, often with a co-solvent. wikipedia.orgmdpi.com This technique is particularly effective for the separation of diastereoisomers. researchgate.netdokumen.pubnih.gov Studies have demonstrated the successful separation of this compound, along with other lignan (B3055560) diastereoisomers like galbelgin, galgravin, and veraguensin, from Piper kadsura using SFC with chiral stationary phases. researchgate.netnih.gov A two-step achiral purification method on chiral preparative columns with stacked automated injections has been developed, utilizing dichloromethane (B109758) as a mobile phase modifier to improve sample solubility. researchgate.netnih.gov
Chiral Column Chromatography for Enantiomeric Purity
Chiral column chromatography is specifically employed for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. wikipedia.orgphenomenex.com Given that this compound is a chiral molecule, achieving enantiomeric purity often requires the use of chiral stationary phases (CSPs). wikipedia.orgphenomenex.com These stationary phases are designed to interact differently with each enantiomer, allowing for their separation. wikipedia.orgphenomenex.com While SFC with chiral stationary phases can be used for both diastereoisomer and enantiomer separation, dedicated chiral column chromatography, often in the context of High-Performance Liquid Chromatography (HPLC) or SFC, is crucial for ensuring the enantiomeric purity of isolated this compound. wikipedia.orgphenomenex.combujnochem.comhplc.eu The selection of the appropriate chiral stationary phase and mobile phase is critical for successful enantioseparation. wikipedia.orgphenomenex.comphenomenex.blog
Spectroscopic and Spectrometric Characterization
Once isolated and purified, spectroscopic and spectrometric techniques are used to confirm the structure of this compound and determine its stereochemistry and molecular formula. researchgate.netuj.edu.pl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic compounds. researchgate.netuj.edu.plresearchgate.net By analyzing the chemical shifts, splitting patterns, and integration of signals in the ¹H NMR and ¹³C NMR spectra, the arrangement of atoms and the types of functional groups present in this compound can be determined. researchgate.netmdpi.com Furthermore, 2D NMR techniques, such as COSY, HMQC, and HMBC, provide crucial information about the connectivity between atoms, aiding in the complete assignment of the molecular structure. researchgate.netuj.edu.pl NMR data is also essential for determining the stereochemistry of chiral centers within the this compound molecule. researchgate.net
Table 1: Illustrative NMR Data Characteristics for Tetrahydrofuran (B95107) Lignans (Based on general characteristics, specific this compound data would require dedicated studies) mdpi.com
| NMR Type | Characteristic Signals | Typical Chemical Shift Range (δ) |
| ¹H NMR | Aromatic protons (1,3,4-trisubstituted) | 6.7 - 7.1 |
| Oxymethine hydrogens (H-7/H-7') | 4.43 - 5.48 | |
| Methyl groups linked to C-8/C-8' | 0.63 - 1.08 | |
| Methoxyl or methylenedioxyl groups (if present) | ~4.0 (s), ~6.0 (s) | |
| ¹³C NMR | Aromatic carbons (C-1 to C-6 and C-1' to C-6') | 108.1 - 149.5 |
| Tetrahydrofuran unit (C-8/C-8') | 43.2 - 47.4 | |
| Tetrahydrofuran unit (C-7/C-7') | 85.1 - 88.2 | |
| Methyl carbons (C-9/C-9') | 8.9 - 14.8 |
Mass Spectrometry (MS) for Molecular Formula Determination
Mass Spectrometry (MS) provides information about the molecular weight of a compound and can be used to determine its elemental composition, thus confirming the molecular formula. researchgate.netuj.edu.plr-project.orgucsd.edu Techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with chromatography (e.g., LC-MS or SFC-MS), are used to obtain the mass spectrum of this compound. acs.org The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound, and analysis of fragmentation patterns can provide additional structural information. High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, allowing for the determination of the exact molecular formula. researchgate.net this compound has a computed molecular weight of 372.5 g/mol and a molecular formula of C₂₂H₂₈O₅. nih.govnih.gov
Table 2: this compound Molecular Information
| Property | Value |
| Molecular Formula | C₂₂H₂₈O₅ |
| Molecular Weight | 372.5 g/mol |
| PubChem CID | 11975478 |
Electronic Circular Dichroism (ECD) for Absolute Configuration Determination
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique widely used for determining the absolute configuration of chiral molecules, particularly natural products like lignans that contain chromophores. researchgate.netresearchgate.netrsc.orgfrontiersin.orgnih.gov ECD measures the differential absorption of left and right circularly polarized light by a chiral substance, producing a spectrum with positive and negative Cotton effects at specific wavelengths. frontiersin.orgnih.gov
Chemical Synthesis and Derivatization Strategies
Total Synthesis of Ganschisandrin
Total synthesis approaches to this compound often focus on efficiently constructing the 2,5-diaryl-3,4-dimethyltetrahydrofuran core with the desired stereochemistry. Several strategies have been developed, including tandem oxidative anionic−radical processes and reductive radical cyclizations. lookchem.comnih.gov
Tandem Oxidative Anionic−Radical Processes
Tandem oxidative anionic−radical processes offer a route to functionalized nitrotetrahydrofurans, which can serve as precursors to tetrahydrofuran (B95107) lignans (B1203133) like this compound. This methodology typically involves the conjugate addition of an alkoxide to a nitroalkene, followed by oxidative radical cyclization and ligand transfer. lookchem.comresearchgate.netnih.gov For example, a tandem reaction consisting of alkoxide conjugate addition to nitroalkenes, oxidative radical cyclization, and ligand transfer has been applied to the synthesis of tetrahydrofuran lignans. This approach allows for the construction of the tetrahydrofuran core in a few steps. lookchem.comnih.gov The cyclization rates of diastereomeric β-allyloxy-R-nitro radicals in these oxidative tandem processes can influence the stereochemical outcome, allowing for approaches to specific lignan (B3055560) diastereomers. lookchem.com
Reductive Radical Cyclizations
Reductive radical cyclizations provide an alternative strategy for synthesizing tetrahydrofuran lignans, including this compound. This method often utilizes β-nitro ethers as precursors, which undergo radical cyclization mediated by reducing agents such as tributyltin hydride. lookchem.comresearchgate.netnih.gov Heating a mixture of a β-nitro ether derived from a nitroalkene and an allylic alcohol with tributyltin hydride can afford this compound. lookchem.com Studies have shown that the cyclization of specific radical intermediates, such as radical anti-10 derived from bromo compound 12b, can occur with high simple diastereoselectivity under both oxidative and reductive conditions. lookchem.com The yield and diastereomeric ratio of this compound obtained via reductive radical cyclization can depend on the specific precursor and reaction conditions used. lookchem.com
Stereocontrolled Approaches in Tetrahydrofuran Lignan Construction
Achieving stereocontrol is a critical aspect of tetrahydrofuran lignan synthesis due to the presence of multiple stereocenters. Various stereocontrolled approaches have been developed for constructing the tetrahydrofuran core with specific relative and absolute configurations. researchgate.netacs.orgnih.govthieme-connect.com These methods often involve diastereoselective reactions or the use of chiral starting materials or catalysts. For instance, stereoselective synthesis of 2,5-diaryl-3,4-dimethyltetrahydrofuran lignans has been achieved through methods involving reductive deoxygenation/epimerization of cyclic hemiketals promoted by Lewis acids like BF₃·OEt₂. acs.orgnih.govduke.edu Another approach involves the use of acyl-Claisen rearrangements to establish the stereochemistry at the 3,4-positions of the tetrahydrofuran ring. thieme-connect.com Bioinspired approaches that mimic the enzymatic oxidative coupling of monolignols have also been explored for the stereocontrolled synthesis of tetrahydrofuran lignans. scispace.comrsc.orgnih.gov
Semi-Synthesis of this compound Analogues
Semi-synthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce analogues. While the provided search results primarily focus on the total synthesis of this compound and related tetrahydrofuran lignans, the concept of semi-synthesis is relevant for generating structural variations for further study. Some research mentions obtaining synthetic and semi-synthetic derivatives of lignans, including tetrahydrofuran lignans, often from plant extracts. google.com This suggests that natural this compound or related lignans could potentially serve as precursors for semi-synthetic modifications to create analogues.
Design and Synthesis of Novel this compound Derivatives
The design and synthesis of novel this compound derivatives are driven by the desire to explore the chemical space around the core structure and potentially identify compounds with improved or altered biological activities. This involves introducing different substituents or modifying the existing framework through various chemical reactions. google.comscience.gov The synthesis of such derivatives often builds upon the methodologies developed for the total or semi-synthesis of the parent compound. google.com
Structure-Activity Relationship (SAR) Studies through Chemical Modification
Structure-Activity Relationship (SAR) studies are crucial in the design and synthesis of novel derivatives. By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain insights into which parts of the molecule are essential for its activity and how structural changes influence potency and other properties. nih.govmdpi.comnih.govresearchgate.net Chemical modification is a key tool in SAR studies, allowing for the rational design of new compounds with targeted properties. nih.govnih.gov While specific SAR studies directly on this compound derivatives were not extensively detailed in the provided results, the general principle of using chemical modification to explore SAR is a standard practice in natural product research and drug discovery. nih.govmdpi.comnih.govresearchgate.net The synthesis of diverse tetrahydrofuran lignan analogues allows for such SAR investigations. researchgate.netthieme-connect.com
Exploration of Pharmacophore Requirements
This compound, identified as a tetrahydrofuran lignan with the molecular formula C₂₂H₂₈O₅, is a bioactive compound isolated from natural sources such as Schisandra chinensis and Schisandra henryi. researchgate.netctdbase.org The biological activities of lignans, including this compound, are intrinsically linked to their distinct chemical structures, particularly the lignan skeleton which is suggested to play a crucial role in bioefficacy. researchgate.net Understanding the specific structural features essential for these activities, known as the pharmacophore, is a key aspect of medicinal chemistry and drug design. Structure-Activity Relationship (SAR) studies are fundamental in elucidating these requirements by systematically modifying the molecular structure and observing the effect on biological activity.
Research exploring the pharmacophore requirements of this compound has involved investigating its activity and comparing it to structurally related lignans. For instance, studies examining the cytotoxic activity against human leukemia cells (HL-60) included this compound (compound 7) alongside other lignans such as Galgravin (compound 8). While the snippet indicates that compounds 4, 5, and 8 (Galgravin) showed significant activity with IC50 values of 14.2 ± 0.7, 16.9 ± 0.8, and 16.5 ± 0.8 µg/mL respectively against HL-60 cells, the specific activity of this compound (7) in this particular comparison is not detailed in the provided text. However, its inclusion in such a study underscores the effort to understand how structural variations within the lignan class influence cytotoxic potential, thereby contributing to the exploration of the pharmacophore for this activity.
Further insights into the pharmacophore have been gained through in-silico molecular docking investigations. In studies targeting Trypanosoma cruzi trypanothione (B104310) reductase, this compound demonstrated notable selective docking. This suggests that the three-dimensional arrangement of certain functional groups and structural motifs within the this compound molecule are complementary to the binding site of this enzyme, indicating these features are part of its pharmacophore for this specific interaction.
Biosynthetic Pathways and Biotechnological Production
Proposed Biosynthesis of Tetrahydrofuran (B95107) Lignans (B1203133) in Planta
Lignans are a class of phenylpropanoids derived from the oxidative dimerization of monolignols, primarily coniferyl alcohol. cjnmcpu.comfrontiersin.orgresearchgate.net The general phenylpropanoid pathway initiates with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. cjnmcpu.comresearchgate.net Subsequent enzymatic steps involving cinnamate-4-hydroxylase (C4H), coumarate-3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), 4-hydroxycinnamate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and cinnamyl alcohol dehydrogenase (CAD) lead to the formation of coniferyl alcohol. cjnmcpu.comfrontiersin.orgresearchgate.net
Coniferyl alcohol serves as a key precursor for the biosynthesis of various lignan (B3055560) types, including tetrahydrofuran lignans. frontiersin.orgscispace.com The dimerization of achiral E-coniferyl alcohol, often guided by dirigent proteins (DIR), is a critical step in lignan biosynthesis, leading to the formation of basal lignans such as pinoresinol (B1678388) (a furofuran lignan). cjnmcpu.comresearchgate.netscispace.comrsc.org While the specific pathway leading directly to ganschisandrin, a tetrahydrofuran lignan, is not fully elucidated, the biosynthesis of tetrahydrofuran lignans is generally thought to involve the oxidative coupling of phenylpropanoid precursors like coniferyl alcohol or isoeugenol. scispace.comrsc.org This process may be mediated by dirigent proteins, leading to intermediates like quinone methides which subsequently undergo cyclization to form the tetrahydrofuran ring structure. scispace.comrsc.org
Dibenzocyclooctadiene lignans, characteristic of the Schisandra genus where this compound is found in species like Schisandra henryi, are hypothesized to be formed through the coupling of propenylphenols and differ structurally by lacking a 9(9')-oxygen attachment. nih.govmdpi.com The precise enzymatic steps and intermediates involved in the formation of the tetrahydrofuran ring in this compound within these plants require further investigation.
Enzymatic and Precursor Studies for Lignan Formation
Research has identified several enzymes involved in the broader lignan biosynthetic pathway in plants. These include enzymes of the phenylpropanoid pathway (PAL, C4H, C3H, COMT, 4CL, CCR, CAD) and enzymes involved in the downstream modification of monolignol dimers, such as dirigent proteins (DIR), pinoresinol-lariciresinol reductase (PLR), and secoisolariciresinol (B192356) dehydrogenase (SDH). cjnmcpu.comfrontiersin.orgresearchgate.netnsf.govarkat-usa.org PLR catalyzes the reduction of pinoresinol to lariciresinol (B1674508) and then secoisolariciresinol, while SDH oxidizes secoisolariciresinol to matairesinol. cjnmcpu.comnsf.govarkat-usa.org
Transcriptome analysis of Schisandra chinensis has identified candidate genes potentially involved in lignan biosynthesis, including cytochrome P450 genes and dirigent protein genes. cjnmcpu.com Cytochrome P450 enzymes are known to play significant roles in lignan biosynthesis, participating in reactions such as hydroxylation and demethylation. cjnmcpu.comfrontiersin.org A coniferyl alcohol acyltransferase (CFAT) has been identified and characterized in Schisandra chinensis. frontiersin.org This enzyme catalyzes the acetylation of coniferyl alcohol, a reaction considered a potential initial committed step in the hypothetical biosynthetic route towards dibenzocyclooctadiene lignans. frontiersin.org Further functional characterization of these candidate genes and enzymes is needed to fully understand their roles in the biosynthesis of specific lignans like this compound.
Studies on precursor feeding in plant cell cultures have demonstrated the potential to enhance the production of secondary metabolites by supplying intermediates of the biosynthetic pathway. mdpi.complos.orgphcogrev.com While general principles of precursor feeding are established, specific studies detailing the effect of feeding particular precursors on this compound accumulation are limited in the provided search results.
In Vitro Cultivation for this compound Production
In vitro plant cell and tissue culture techniques offer alternative strategies for the sustainable production of valuable plant secondary metabolites, including lignans from Schisandra species. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net These methods allow for controlled production independent of geographical location and climate, and can be particularly useful for compounds found in rare or slow-growing plants. nih.govnih.govisaaa.org
This compound has been detected in extracts obtained from in vitro cultures of Schisandra henryi, indicating the feasibility of producing this tetrahydrofuran lignan through biotechnological means. mdpi.comresearchgate.netresearchgate.net
Optimization of plant cell and tissue culture conditions is critical for maximizing biomass growth and secondary metabolite production. This involves careful selection of the type of culture (e.g., callus culture, microshoot culture), the composition of the nutrient medium (including mineral salts, vitamins, and plant growth regulators), and physical parameters such as light, temperature, and culture period. nih.govresearchgate.netresearchgate.netisaaa.orgplantcelltechnology.com
Research on Schisandra henryi in vitro cultures has explored different culture types, including microshoot and callus cultures. researchgate.netresearchgate.net Various concentrations of plant growth regulators such as benzyladenine (BA), indole-3-butyric acid (IBA), and gibberellic acid (GA3) in Murashige and Skoog (MS) medium have been tested, along with different cultivation periods. researchgate.netresearchgate.net These studies aim to identify the optimal conditions that favor the accumulation of desired lignans. In vitro cultures of Schisandra henryi have shown promising results, with total amounts of secondary metabolites in some in vitro extracts being significantly higher compared to leaf extracts. researchgate.net
Elicitation and the feeding of biosynthetic precursors are strategies employed in plant cell cultures, often in bioreactor systems, to enhance the production of secondary metabolites. mdpi.complos.orgphcogrev.comnih.govnih.gov Elicitors are compounds that trigger plant defense responses, leading to increased production of secondary metabolites. nih.gov Precursor feeding involves supplementing the culture medium with substrates that are upstream in the biosynthetic pathway of the target compound, thereby potentially increasing the flux through the pathway. mdpi.complos.orgphcogrev.com
Biological Activities and Mechanistic Investigations Non Clinical Context
Cellular and Molecular Mechanism of Action Studies
Investigations into the cellular and molecular mechanisms of ganschisandrin and related lignans (B1203133) have revealed interactions with key signaling pathways and cellular processes.
Modulation of Signal Transduction Pathways (e.g., p38 Mitogen-Activated Protein Kinase, TLR4/NF-κB/IKKα)
Dibenzocyclooctadiene lignans, a class that includes compounds found alongside this compound, have been shown to disrupt essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB. nih.govresearchgate.net While direct studies on this compound's modulation of p38 Mitogen-Activated Protein Kinase (MAPK), TLR4/NF-κB/IKKα pathways are not explicitly detailed in the search results, related lignans from Schisandra species have demonstrated effects on these pathways. For instance, schisantherin A has been shown to inhibit TGF-β1-induced TAK1 activation and subsequent expression of MAPK and proteins associated with the NF-κB signaling pathway in vitro. mdpi.com The TLR4 pathway is known to trigger MAPK and NF-κB signaling cascades, which are involved in inflammatory responses. nih.govmdpi.comresearchgate.net Activation of TLR4 by ligands like lipopolysaccharide (LPS) leads to the activation of p38 MAPK and IKK/NF-κB. researchgate.net Studies on other compounds have shown inhibition of inflammatory mediators downstream of p38/NF-κB activation. mdpi.com
Regulation of Cellular Processes (e.g., Nitric Oxide Production, Prostaglandin (B15479496) Synthesis, Apoptosis)
This compound has been evaluated for its effect on nitric oxide (NO) production. Some tetrahydrofuran (B95107) lignans, including this compound, were evaluated for the inhibition of NO production in activated murine cells. rsc.org Excessive production of NO is implicated in inflammatory diseases. researchgate.net Related lignans from Piper futokadsura significantly inhibited both NO and prostaglandin E₂ (PGE₂) production in LPS-activated microglia cells. researchgate.net NO is a signaling molecule involved in various physiological and pathological processes, including inflammation and apoptosis. nih.govabcam.com Prostaglandins are also key mediators of inflammation. researchgate.netyoutube.com
This compound has also been investigated for its ability to induce apoptosis. Studies on tetrahydrofuran neolignans from Nectandra megapotamica, including this compound, evaluated their cytotoxic activities and potential mechanisms against human leukemia cells. mdpi.commdpi.com Some of these compounds induced specific apoptotic hallmarks, such as plasma membrane bleb formation, nuclear DNA condensation, chromatin fragmentation, phosphatidyl-serine exposure, cleavage of PARP, and mitochondrial damage, suggesting involvement of the intrinsic apoptotic pathway. mdpi.commdpi.com
DNA Interaction and Cleavage Activity
Research on dibenzocyclooctadiene lignans from Schisandra henryi has included testing the biological activity of these compounds on DNA strand cleavage. nih.govmdpi.com While this compound is a tetrahydrofuran lignan (B3055560) and not a dibenzocyclooctadiene lignan, studies on related compounds provide context for potential DNA interactions within the broader class of lignans. For example, gomisin G, a dibenzocyclooctadiene lignan, showed strong DNA cleavage activity in the presence of Cu²⁺ ions at a specific concentration, resulting in over 50% relaxation of supercoiled DNA. nih.govresearchgate.netmdpi.com Other tested compounds in that study did not show this activity. nih.govresearchgate.netmdpi.com this compound itself has been separated and purified in studies involving chromatographic purification steps, including those for plasmid DNA purification, although this relates to purification techniques rather than direct DNA interaction studies of this compound itself. science.gov
In Vitro Biological Activity Assessments
In vitro studies have been conducted to assess the biological activities of this compound, particularly its anti-inflammatory and antioxidant properties.
Anti-inflammatory Effects in Immune Cell Lines
Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential anti-inflammatory effects. ontosight.ai this compound and other tetrahydrofuran lignans were evaluated for the inhibition of NO production in activated murine cells, a measure related to anti-inflammatory activity. rsc.org The anti-inflammatory effects of compounds are often assessed in immune cell lines such as macrophages, which play a pivotal role in the immune system and inflammatory processes. researchgate.netnih.govnih.govkenhub.commdpi.com For example, studies on Schisandrae Fructus extract in LPS-stimulated RAW 264.7 murine macrophages showed inhibition of NO production and pro-inflammatory cytokines like TNF-α and IL-1β, mediated through the inhibition of NF-κB and MAPK activation. nih.gov
Antioxidant Capacity and Oxidative Stress Mitigation
This compound has been shown to possess strong antioxidant properties, which may help protect cells from oxidative stress and damage caused by free radicals. ontosight.ai Antioxidant activity is a common property investigated for lignans. nih.govresearchgate.netnih.gov Oxidative stress is involved in various pathological conditions. Assessing antioxidant capacity in vitro typically involves assays that measure the ability of a compound to scavenge free radicals or reduce oxidative damage.
Summary of In Vitro Activities and Mechanisms
| Activity | Mechanism/Associated Pathway | In Vitro Evidence |
| Anti-inflammatory | Modulation of Signal Transduction (MAPK, NF-κB), Inhibition of NO and PGE₂ production. ontosight.ainih.govresearchgate.netmdpi.comrsc.orgresearchgate.netnih.gov | Inhibition of pro-inflammatory cytokines and NO production in activated cells. ontosight.airsc.orgresearchgate.netnih.gov |
| Antioxidant | Protection against oxidative stress. ontosight.ai | Demonstrated strong antioxidant properties. ontosight.ai |
| Induction of Apoptosis | Intrinsic apoptotic pathway involvement. mdpi.commdpi.com | Induction of apoptotic hallmarks in leukemia cells. mdpi.commdpi.com |
| DNA Interaction | Potential for DNA strand cleavage (observed for related lignan). nih.govresearchgate.netmdpi.com | Gomisin G showed DNA cleavage activity in the presence of Cu²⁺. nih.govresearchgate.netmdpi.com |
Neuroprotective Effects in Neuronal Cell Cultures
While the provided search results mention neuroprotective effects in the context of other lignans, specifically dibenzocyclooctadiene lignans from Schisandra species, there is no direct information within the search snippets detailing neuroprotective effects of this compound in neuronal cell cultures. uj.edu.pl
Cytotoxic Activities in Neoplastic Cell Lines (e.g., HL-60 Leukemia, HeLa)
This compound has demonstrated cytotoxic activity against certain human cancer cell lines, including HL-60 leukemia and HeLa cells. mdpi.comresearchgate.net Studies have evaluated the cytotoxic potential of this compound, alongside other neolignans, against various tumor cell lines. mdpi.comresearchgate.net
Research findings indicate that this compound exhibited cytotoxic activity against HL-60 human leukemia cells with an IC50 value of 29.1 ± 1.2 µg/mL. researchgate.net Against HeLa human cervical carcinoma cells, this compound showed an IC50 value of 99.1 ± 5.2 µg/mL. researchgate.net These values suggest a more potent cytotoxic effect against the leukemia cell line compared to the cervical carcinoma cell line in these specific assays.
Other compounds isolated in the same study, such as aristolignin, nectandrin A, and galgravin, showed higher cytotoxic activity against HL-60 cells with lower IC50 values ranging from 14.2 to 16.9 µg/mL. nih.govmdpi.comresearchgate.net this compound also showed activity against murine melanoma (B16F10) cells with an IC50 of 31.2 ± 1.3 µg/mL and was inactive against MCF7 and A2058 human cancer cells (IC50 > 100 µg/mL). researchgate.net
The cytotoxic activity observed for some neolignans, including those isolated alongside this compound, has been linked to the induction of apoptosis, characterized by hallmarks such as plasma membrane bleb formation, nuclear DNA condensation, chromatin fragmentation, phosphatidylserine (B164497) exposure, and cleavage of PARP. nih.govmdpi.comresearchgate.net These findings suggest that apoptosis may be a mechanism underlying the cytotoxic effects of these compounds in susceptible cancer cell lines. nih.govmdpi.comresearchgate.net
Here is a summary of this compound's cytotoxic activity in tested cell lines:
| Cell Line | Type | IC50 (µg/mL) |
| HL-60 | Human Leukemia | 29.1 ± 1.2 |
| HeLa | Human Cervical Carcinoma | 99.1 ± 5.2 |
| B16F10 | Murine Melanoma | 31.2 ± 1.3 |
| MCF7 | Human Breast Adenocarcinoma | > 100 |
| A2058 | Human Melanoma | > 100 |
Antiviral Activities (e.g., Anti-HIV Integrase)
While the search results mention antiviral activities, specifically anti-HIV-1 properties of other lignans from Schisandra rubriflora, there is no specific information provided about this compound's direct antiviral activities, such as anti-HIV integrase activity. uj.edu.pl PubChem entries for HIV-1 integrase inhibitors exist, but none directly link to this compound. nih.govnih.gov
Antiparasitic Activity Investigations (e.g., Antileishmanial, Antimalarial, Schistosomicidal)
Investigations into the antiparasitic activities of natural compounds, including neolignans, have been conducted against various parasites such as Leishmania, Plasmodium falciparum, and Schistosoma mansoni. plos.orgresearchgate.netfrontiersin.orgmdpi.comsld.cudntb.gov.uauliege.befrontiersin.orgmdpi.com this compound has been mentioned in the context of antiparasitic activity. dntb.gov.uaresearchgate.net
Studies have explored the activity of compounds from Nectandra megapotamica, the source of this compound, against leishmanial and antimalarial parasites. dntb.gov.ua this compound itself has been reported to show antileishmanial activity with an IC50 value of 12.2 μM. researchgate.net Other natural compounds have also shown activity against Leishmania major promastigotes in high-throughput screening assays. plos.orgdntb.gov.ua Research has also focused on identifying compounds targeting enzymes in Schistosoma mansoni, such as peroxiredoxins and phosphofructokinase, in the quest for new schistosomicidal agents. frontiersin.orgmdpi.comsld.cuebi.ac.ukebi.ac.uk While this compound is mentioned in the context of antiparasitic drug development, specific detailed findings regarding its activity against Plasmodium falciparum or Schistosoma mansoni within the provided search results are limited, beyond its general mention in studies investigating antiparasitic compounds from its source plant. dntb.gov.uaresearchgate.net
Here is a summary of this compound's reported antileishmanial activity:
| Parasite Species | Form | IC50 (μM) |
| Leishmania | Not specified | 12.2 |
In Vivo Biological Evaluations in Animal Models
Modulation of Inflammatory Responses in Animal Models
The provided search results discuss the evaluation of anti-inflammatory activity of various compounds and plant extracts in animal models, such as carrageenan-induced paw edema and xylene-induced ear edema models. nih.govmdpi.comneliti.comphcog.comijam.co.in However, there is no specific information within the search snippets detailing in vivo evaluations of this compound's modulation of inflammatory responses in animal models. Studies on other lignans, like Schisandrin A, have shown anti-inflammatory effects in animal models by reducing edema and inhibiting inflammatory cell infiltration. nih.gov
Impact on Neurological Function and Behavioral Parameters
Research into dibenzocyclooctadiene lignans from Schisandra species has explored various biological activities, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties mdpi.comresearchgate.netresearchgate.net. This compound is identified as a compound belonging to this class of lignans nih.govnih.gov. Non-clinical studies in the field of neurology and behavioral science often utilize animal models to investigate the effects of compounds on brain function, cognition, mood, and other behavioral endpoints nih.govgladstone.orgmpg.demdpi.comfrontiersin.org. These studies employ a range of techniques and behavioral assays to assess neurological and behavioral changes gladstone.orgmdpi.com. However, specific data tables and detailed findings directly attributing such effects to this compound were not found in the provided search results.
Further dedicated research specifically investigating this compound's influence on neurological pathways and behavioral responses in non-clinical settings would be necessary to provide detailed findings and data tables for this section.
Advanced Analytical and Computational Methodologies
Integrative Omics Approaches in Elucidating Biological Mechanisms
Integrative omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful systems-biology approach to unravel the complex biological activities of natural products. By providing a holistic view of molecular changes within an organism or cell, these techniques can identify the pathways and networks modulated by a specific compound.
Currently, there are no specific published studies that apply integrative omics approaches directly to elucidating the biological mechanisms of Ganschisandrin. However, the application of such methodologies is well-established for investigating related lignans (B1203133) and other natural products. For instance, proteomics and metabolomics have been successfully used to uncover the molecular basis of action for Schisandrin B, a related lignan (B3055560), in models of diabetic nephropathy and myocardial injury. These studies identify key protein expression changes and metabolic pathway shifts, providing deep mechanistic insights.
Should such techniques be applied to this compound, they could potentially:
Identify Protein Targets: Proteomics could reveal changes in protein expression or post-translational modifications in cells treated with this compound, pointing toward its direct or indirect molecular targets.
Map Metabolic Perturbations: Metabolomics would allow for the high-throughput analysis of endogenous metabolites, illustrating how this compound alters cellular metabolism to exert its effects.
Uncover Gene Regulatory Networks: Transcriptomics could identify genes whose expression is up- or down-regulated by this compound, helping to construct the gene regulatory networks involved in its biological activity.
The integration of these datasets would provide a comprehensive understanding of this compound's mechanism of action, moving beyond a single-target focus to a broader, systems-level perspective.
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling are indispensable tools for predicting and analyzing the interactions between a small molecule (ligand), like this compound, and its biological targets, typically proteins. Techniques such as molecular docking simulate the binding of a ligand to a receptor, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.
An important application of these methods to this compound has been in the field of parasitology. Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant global health issue. The parasite relies on the enzyme trypanothione (B104310) reductase (TR) to protect itself from oxidative stress, making TR an attractive drug target as it is absent in humans. cnr.it
In a notable in silico study, this compound was identified as a potential inhibitor of T. cruzi trypanothione reductase. chemrxiv.orgchemrxiv.org Molecular docking simulations were used to screen a library of natural compounds against the three-dimensional structure of the TR enzyme. The results indicated that this compound docks selectively and strongly to the enzyme's active site. This computational prediction suggests a plausible mechanism for potential anti-parasitic activity, positioning this compound as a lead structure for the development of new therapeutic agents against Chagas disease. chemrxiv.orgnih.govnih.gov
| Compound | Target Protein | Organism | Computational Method | Key Finding |
|---|---|---|---|---|
| This compound | Trypanothione Reductase (TR) | Trypanosoma cruzi | Molecular Docking | Demonstrated notable and selective docking to the active site, suggesting potential inhibitory activity. |
This type of computational analysis is crucial in modern drug discovery, as it accelerates the identification of promising compounds and provides a rational basis for further experimental validation. chemrxiv.orgchemrxiv.org
Emerging Analytical Techniques for Complex Mixture Profiling
This compound is typically found in plant extracts, which are highly complex mixtures containing numerous structurally similar compounds. nih.gov The presence of stereoisomers—molecules with the same chemical formula but different spatial arrangements—further complicates analysis, as different isomers can possess distinct biological activities. Advanced analytical techniques are therefore essential for the accurate profiling, separation, and purification of this compound from its natural sources.
An emerging and powerful technique applied to this compound is chiral Supercritical Fluid Chromatography (SFC) . SFC uses a mobile phase, typically carbon dioxide, above its critical temperature and pressure, which imparts properties of both a liquid and a gas. chromatographyonline.com This results in low viscosity and high diffusivity, allowing for faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com
In a study on the chemical constituents of Piper kadsura, chiral SFC was successfully employed to separate and purify four distinct lignan diastereoisomers, including (-)-Ganschisandrin. nih.gov This technique proved highly effective where conventional methods face significant obstacles. The use of an unconventional mobile phase modifier, dichloromethane (B109758) (DCM), was also noted to improve the solubility of the sample, facilitating the preparative-scale purification. nih.gov
The successful application of chiral SFC highlights its advantages for natural product chemistry:
High Resolution: Capable of separating closely related stereoisomers.
Speed: Significantly reduces analysis and purification times.
Green Chemistry: Reduces the use of toxic organic solvents compared to normal-phase HPLC. chromatographyonline.com
| Compound | Initial Extract Weight (mg) | Purified Weight (mg) | Purity |
|---|---|---|---|
| (-)-Galbelgin | 710 | 103.1 | >98% |
| (-)-Ganschisandrin | 10.0 | >98% | |
| Galgravin | 152.3 | >98% | |
| (-)-Veraguensin | 178.6 | >98% |
The ability to isolate pure stereoisomers of this compound is critical for subsequent pharmacological testing and for establishing clear structure-activity relationships.
Conclusion and Future Research Trajectories
Current Knowledge Gaps in Ganschisandrin Research
Despite initial studies, there are several key knowledge gaps in the research surrounding this compound. A primary gap lies in the full elucidation of its pharmacological mechanisms of action. ontosight.ai While some biological activities have been noted, the precise molecular pathways and targets through which this compound exerts its effects are not yet completely understood. ontosight.ai Furthermore, comprehensive in vivo studies are needed to understand its behavior within a living system, including its efficacy and pharmacokinetics. ontosight.ai The complete metabolic fate of this compound within biological systems also requires further investigation.
Promising Avenues for Fundamental and Applied Academic Research
Promising avenues for fundamental research on this compound include detailed investigations into its molecular interactions with biological targets. This could involve receptor binding studies, enzyme activity modulation, and pathway analysis to understand its cellular effects at a deeper level. Given its classification as a lignan (B3055560), comparative studies with other known bioactive lignans (B1203133), such as those from the dibenzocyclooctadiene group found in Schisandra species, could provide valuable insights into structure-activity relationships. uj.edu.plresearchgate.netnih.gov
For applied academic research, exploring the potential of this compound in specific biological contexts is a key avenue. Research into its reported or potential activities, such as antioxidant or anti-inflammatory effects, could be expanded to assess its utility in relevant in vitro and in vivo models. ontosight.ai Studies focusing on optimizing its isolation and purification from natural sources, or developing efficient synthetic routes, are also important for facilitating further research. lookchem.comdokumen.pub
Potential Applications Beyond Human Therapeutics (e.g., Agricultural Sciences, Basic Biological Probes)
Beyond potential human therapeutic applications, this compound may hold promise in other fields. In agricultural sciences, its potential as a natural plant defense compound or a growth modulator could be explored. Given that it is found in plants, investigating its role in plant-pest interactions or its effects on plant physiology could reveal novel applications.
As a basic biological probe, this compound's unique chemical structure and observed biological activities could make it a valuable tool for studying specific biological processes. For instance, if it shows selective interaction with a particular enzyme or protein, it could be used as a probe to investigate the function of that target in cellular pathways. ontosight.ai Its use in chromatographic separation techniques has already been demonstrated, indicating its utility as a reference compound in analytical chemistry within biological research. dokumen.pubscience.govscience.gov
Q & A
Q. How is Ganschisandrin structurally characterized using spectroscopic methods?
Methodological Answer: Structural characterization requires a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HR-MS), and infrared spectroscopy (IR). Ensure spectra are compared with published data for known analogs. For novel compounds, provide full spectral assignments and purity evidence (e.g., HPLC chromatograms with >95% purity thresholds). Experimental details must be meticulously documented, including solvent systems, instrument calibration, and reference standards, to enable reproducibility .
Q. What are the standard protocols for isolating this compound from its natural source?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol), followed by chromatographic techniques (column chromatography, HPLC). Optimize solvent polarity gradients to separate this compound from co-occurring compounds. Validate purity at each step using TLC or HPLC. Document yield percentages and solvent ratios, and cross-reference with existing protocols to minimize variability .
Q. How can researchers validate the purity of synthesized this compound derivatives?
Methodological Answer: Use a dual approach: (1) quantitative analysis (e.g., elemental analysis, HPLC peak integration) and (2) qualitative techniques (NMR for absence of impurity peaks). Report melting points and optical rotation data where applicable. For novel derivatives, include X-ray crystallography to confirm structural integrity .
Advanced Research Questions
Q. How can contradictory data in this compound’s bioactivity studies be systematically resolved?
Methodological Answer: Apply triangulation by cross-validating results using multiple assays (e.g., in vitro enzyme inhibition, cell-based models, and in vivo studies). Statistically analyze variability (e.g., ANOVA for inter-lab differences) and assess confounding factors (e.g., compound stability in assay buffers). Transparently report negative results and experimental limitations to contextualize discrepancies .
Q. What methodological considerations are critical when designing in vivo experiments to assess this compound’s pharmacokinetics?
Methodological Answer: Prioritize species-specific metabolic profiles and dose-response curves. Use LC-MS/MS for plasma concentration measurements, ensuring calibration with internal standards. Include control groups for bioavailability comparisons and account for ethical guidelines (e.g., 3Rs framework). Document sampling intervals, sample preparation protocols, and data normalization methods to enhance cross-study comparability .
Q. How should researchers integrate quantitative and qualitative data in this compound’s pharmacological studies?
Methodological Answer: Employ mixed-methods frameworks: pair quantitative metrics (e.g., IC₅₀ values, pharmacokinetic parameters) with qualitative observations (e.g., histological changes in tissue samples). Use statistical software (R, Python) for quantitative analysis and thematic coding tools (NVivo) for qualitative data. Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to maintain rigor .
Q. What strategies ensure reproducibility of this compound synthesis across laboratories?
Methodological Answer: Standardize protocols using detailed reaction conditions (temperature, catalyst loading, solvent purity). Share raw data (e.g., spectra, chromatograms) in supplementary materials. Validate yields and purity through inter-lab replication studies. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
Data Analysis & Interpretation
Q. How can advanced statistical models improve the predictive accuracy of this compound’s structure-activity relationships (SAR)?
Methodological Answer: Utilize multivariate regression or machine learning (e.g., random forests, neural networks) to correlate structural descriptors (e.g., logP, molecular weight) with bioactivity. Validate models using k-fold cross-validation and external test sets. Report confidence intervals and effect sizes to quantify predictive uncertainty .
Q. What frameworks are effective for resolving ethical dilemmas in this compound’s preclinical testing?
Methodological Answer: Implement the 3Rs (Replacement, Reduction, Refinement) and obtain ethics committee approval. Use in silico models (e.g., molecular docking) to prioritize compounds before animal testing. Document ethical oversight in methodology sections, including animal welfare protocols and informed consent for human-derived samples .
Contradiction & Reproducibility
Q. How should conflicting results in this compound’s cytotoxicity assays be addressed?
Methodological Answer: Re-evaluate assay conditions (e.g., cell line authenticity, passage number, incubation time). Perform dose-response curves in triplicate and include positive/negative controls. Use meta-analysis tools to compare datasets across studies, highlighting methodological divergences (e.g., serum concentrations in cell media) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
